

MHY 553: Dosage and Administration in Mice - Application Notes and Protocols

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Compound of Interest		
Compound Name:	MHY 553	
Cat. No.:	B3054977	Get Quote

A critical review of available data indicates that the compound "MHY 553" is not described in the scientific literature. It is highly probable that this is a typographical error for similar compounds such as "MS-553" or "SBI-553," which have been investigated in preclinical mouse models. To provide accurate and relevant information, clarification of the precise compound of interest is necessary.

This document will proceed by presenting the available information for MS-553, a Protein Kinase C β (PKC β) inhibitor, and SBI-553, a β -arrestin-biased allosteric modulator of Neurotensin Receptor 1, as potential intended subjects of the original query.

MS-553: A Protein Kinase C β Inhibitor

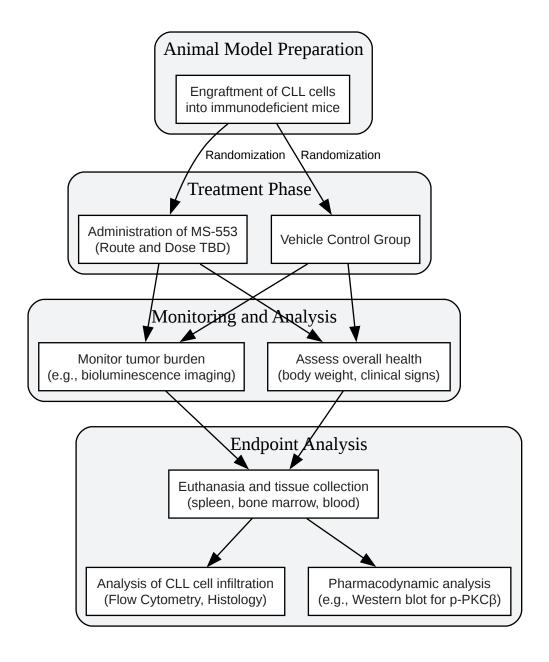
MS-553 has been investigated for its therapeutic potential in Chronic Lymphocytic Leukemia (CLL).[1][2] Preclinical studies have explored its efficacy in mouse models, providing initial insights into its administration and effects.

Experimental Protocols

While specific dosage and administration details for MS-553 in mice are not publicly available in the reviewed literature, a general experimental workflow for assessing a novel therapeutic in a CLL mouse model can be outlined.

Experimental Workflow for Assessing MS-553 in a CLL Mouse Model





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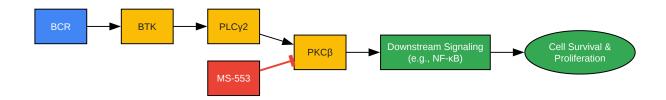
Caption: General experimental workflow for evaluating the efficacy of MS-553 in a xenograft mouse model of Chronic Lymphocytic Leukemia.

Signaling Pathway

MS-553 targets the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of CLL cells.[1][2]

BCR Signaling Pathway and the Action of MS-553





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Caption: Simplified diagram of the B-cell receptor (BCR) signaling pathway, indicating the inhibitory action of MS-553 on Protein Kinase C β (PKC β).

SBI-553: A β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1

SBI-553 has been investigated for its potential to reduce ethanol consumption and has shown promise in preclinical models of alcohol use disorder.[3]

Experimental Protocols

Studies involving SBI-553 in mice have focused on its effects on alcohol-related behaviors. The following outlines a general protocol for assessing the impact of SBI-553 on binge-like ethanol consumption.

Protocol for Assessing SBI-553 on Binge-Like Ethanol Consumption in Mice

- Animal Model: C57BL/6J mice are commonly used for alcohol consumption studies.
- Acclimation: Mice are acclimated to the housing facility and handled to reduce stress.
- "Drinking in the Dark" Paradigm:
 - Mice are given access to a 20% ethanol solution for a limited period (e.g., 2-4 hours)
 during their dark cycle, three times a week.
 - This procedure is repeated for several weeks to establish a stable baseline of ethanol intake.







• Drug Administration:

- SBI-553 is dissolved in a suitable vehicle.
- The compound or vehicle is administered via a specific route (e.g., intraperitoneal injection) at a predetermined time before the ethanol access period.

Data Collection:

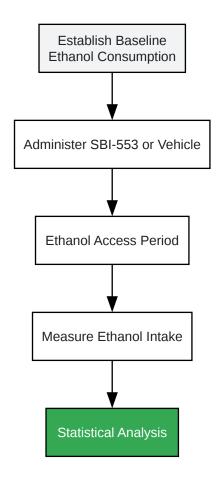
- Ethanol and water consumption are measured by weighing the bottles before and after the access period.
- Blood samples may be collected to determine blood ethanol concentrations.

Data Analysis:

 Ethanol intake (g/kg body weight) is calculated and compared between the SBI-553 treated group and the vehicle control group.

Logical Flow of a Binge-Drinking Experiment





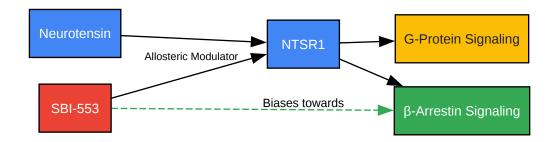
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Caption: A flowchart illustrating the key steps in an experiment to evaluate the effect of SBI-553 on binge-like ethanol consumption in mice.

Signaling Pathway

SBI-553 modulates the Neurotensin Receptor 1 (NTSR1), biasing its signaling towards the β -arrestin pathway rather than the canonical G-protein pathway.[3]

NTSR1 Signaling and the Biasing Effect of SBI-553





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Caption: Diagram showing the modulation of Neurotensin Receptor 1 (NTSR1) signaling by SBI-553, which promotes the β -arrestin pathway.

In conclusion, while no information is available for "MHY 553," the provided protocols and diagrams for MS-553 and SBI-553 offer a framework for how such a compound might be studied in a preclinical setting. Researchers are strongly advised to verify the correct identity of their compound of interest before proceeding with any experimental work.

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- 3. β-arrestin-biased Allosteric Modulator of Neurotensin Receptor 1 Reduces Ethanol Drinking and Responses to Ethanol Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
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